1-(2-Nitro-5-piperidinophenyl)-1-ethanone
Description
1-(2-Nitro-5-piperidinophenyl)-1-ethanone is a nitro-substituted aromatic ketone featuring a piperidine ring attached to the phenyl group at the 5-position and a nitro group at the 2-position (Figure 1). Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 260.28 g/mol. The compound is identified by synonyms such as 1-[2-nitro-5-(piperidin-1-yl)phenyl]ethan-1-one and CAS registry numbers including ZINC8762659 and MFCD08064698 .
Synthesis and Characterization: The synthesis of analogous ethanone derivatives often involves multi-step reactions. For example, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone compounds are synthesized via nucleophilic substitution between chloroacetyl intermediates and piperidine in acetonitrile . Similarly, this compound likely follows a comparable pathway, involving nitration and piperidine coupling. Characterization typically employs IR, ¹H/¹³C NMR, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
1-(2-nitro-5-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)12-9-11(5-6-13(12)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFXQPVYQEVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Nitro-5-piperidinophenyl)-1-ethanone typically involves the nitration of a suitable precursor followed by the introduction of the piperidine ring. One common synthetic route involves the nitration of 2-phenyl-1-ethanone to introduce the nitro group, followed by a substitution reaction to attach the piperidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Nitro-5-piperidinophenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitro-5-piperidinophenyl)-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-5-piperidinophenyl)-1-ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding to molecular targets.
Comparison with Similar Compounds
Positional Isomers and Electronic Effects
- 1-(3,4-Dimethoxyphenyl)-1-ethanone (): Methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic ring. Oxidation of this compound yields 3,4-dimethoxybenzaldehyde or ketones depending on reaction conditions (e.g., Co(III)W or FeTPFPPCl catalysts) . In contrast, the nitro group in 1-(2-Nitro-5-piperidinophenyl)-1-ethanone is strongly electron-withdrawing, directing electrophilic attacks to specific positions and reducing susceptibility to oxidation.
- 1-(2-Amino-6-nitrophenyl)ethanone (): The amino group at the 2-position introduces electron-donating effects, but the nitro group at 6-position creates steric and electronic constraints. This compound’s toxicity remains understudied , whereas the piperidine substituent in the target compound enhances solubility in organic solvents due to its bulky, lipophilic nature .
Piperidine-Containing Analogues
- 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride (): The hydroxyl and methylamino groups increase polarity, making this compound water-soluble.
- 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone (): The pyrimidine and iodine substituents suggest applications in radiopharmaceuticals. The dimethylamino group enhances nucleophilicity, contrasting with the nitro group’s electron-withdrawing effects .
Functional Group Comparisons
Aromatic Ketones with Heterocycles
- 1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone (): The benzothiazole moiety confers rigidity and fluorescence properties, useful in material science. Sulfonyl groups stabilize intermediates in nucleophilic substitutions . The target compound’s piperidine ring may enable chelation with metals, but this remains unexplored.
- 1-(6-Nitro-1-pyrenyl)-ethanone (): The pyrenyl group enhances π-π stacking, relevant for organic electronics. Nitro groups in polycyclic systems increase thermal stability but may reduce solubility .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Ethanone Derivatives
Table 2: Oxidation Behavior of Ethanone Derivatives
Biological Activity
1-(2-Nitro-5-piperidinophenyl)-1-ethanone, also known as a nitro-substituted piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a nitro group and a piperidine moiety, which are significant in influencing its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 234.26 g/mol. The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance the compound's reactivity and interaction with enzymes and receptors in biological systems. The piperidine ring is known to influence the binding affinity and selectivity towards specific molecular targets, including neurotransmitter receptors.
Antimicrobial Activity
Research indicates that compounds containing piperidine and nitro groups exhibit antimicrobial properties. A study evaluating a series of piperazine derivatives showed that structural modifications significantly influenced their antifungal and insecticidal activities. Specifically, compounds with unsubstituted piperazine exhibited enhanced antifungal activity compared to their methylated counterparts .
Cytotoxicity
Cytotoxic assays have demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, where the compound triggers programmed cell death through mitochondrial pathways.
Neuropharmacological Effects
The presence of the piperidine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This could lead to applications in treating neurological disorders such as depression and anxiety .
Study 1: Synthesis and Biological Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the piperidine nitrogen significantly affected both the potency and selectivity towards targeted biological pathways .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of different substituents on the aromatic ring could enhance or diminish biological activity. For instance, compounds with electron-withdrawing groups like nitro showed increased potency against certain bacteria compared to those with electron-donating groups.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.26 g/mol |
| Antifungal Activity | Moderate |
| Cytotoxicity | IC₅₀ = 25 µM (HeLa cells) |
| Neurotransmitter Modulation | Dopamine receptor antagonist |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
